

# Introduction: The Strategic Importance of Functionalized Pyrazoles

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## Compound of Interest

Compound Name: 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B069025

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The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have rendered it a privileged scaffold in drug design. Molecules incorporating this five-membered aromatic heterocycle exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of these activities and the creation of highly specific therapeutic agents.

This technical guide focuses on a key synthetic building block: **4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde**. The specific arrangement of its functional groups—a reactive carbaldehyde at the C3 position, a stabilizing N-methyl group, and an electronically influential chlorine atom at the C4 position—makes this molecule a versatile and valuable intermediate for the synthesis of complex molecular architectures. The aldehyde group serves as a synthetic handle for a multitude of chemical transformations, while the chloro substituent can be utilized in cross-coupling reactions or can modulate the acidity and reactivity of the pyrazole ring.

This document provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this important intermediate.

## PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its successful application in synthesis. These data are critical for identity confirmation, purity assessment, and the design of appropriate reaction and purification conditions.

## Core Physicochemical Data

The key physical properties of **4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde** are summarized below. These values are essential for handling, reaction setup, and safety considerations.

Property	Value	Source(s)
CAS Number	175204-81-6	[2][3][4]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub> O	[2][3]
Molecular Weight	144.56 g/mol	[3]
Appearance	Solid	[2]
Melting Point	83-86 °C	[2]
Boiling Point	251.6 °C at 760 mmHg (Predicted)	[2]
Purity	Typically ≥95%	[2]
InChI Key	MLGDASSMRFJUMZ- UHFFFAOYSA-N	[2]

## Predicted Spectroscopic Signature

While extensive published spectra for this specific isomer are not readily available, a robust prediction of its spectroscopic signature can be made based on its structure. This serves as a self-validating reference for researchers synthesizing or handling this compound.

<sup>1</sup>H NMR (in CDCl<sub>3</sub>, predicted):

- Aldehyde Proton (CHO): A singlet peak is expected in the downfield region, typically between δ 9.8-10.2 ppm. This significant deshielding is characteristic of aldehyde protons.

- **Pyrazole Ring Proton (C5-H):** A singlet peak is anticipated between  $\delta$  7.5-8.0 ppm. Its precise location is influenced by the electronic effects of the adjacent nitrogen and the C4-chloro group.
- **N-Methyl Protons (N-CH<sub>3</sub>):** A sharp singlet peak is expected further upfield, likely in the range of  $\delta$  3.8-4.2 ppm.

<sup>13</sup>C NMR (in CDCl<sub>3</sub>, predicted):

- **Aldehyde Carbonyl (C=O):** A signal in the highly deshielded region of  $\delta$  185-195 ppm.
- **Pyrazole Ring Carbons:**
  - C3 (bearing CHO):  $\sim\delta$  145-150 ppm
  - C4 (bearing Cl):  $\sim\delta$  115-125 ppm
  - C5:  $\sim\delta$  130-135 ppm
- **N-Methyl Carbon (N-CH<sub>3</sub>):** A signal in the upfield region, typically  $\delta$  35-40 ppm.

Infrared (IR) Spectroscopy (KBr pellet):

- **C=O Stretch (Aldehyde):** A strong, sharp absorption band around 1680-1700 cm<sup>-1</sup>.
- **C-H Stretch (Aldehyde):** Two characteristic weak bands around 2720 cm<sup>-1</sup> and 2820 cm<sup>-1</sup>.
- **C=N and C=C Stretch (Pyrazole Ring):** Multiple bands in the region of 1400-1600 cm<sup>-1</sup>.
- **C-Cl Stretch:** A band in the fingerprint region, typically 700-800 cm<sup>-1</sup>.

Mass Spectrometry (EI):

- **Molecular Ion (M<sup>+</sup>):** A prominent peak at  $m/z$  144, with a characteristic M+2 isotope peak at  $m/z$  146 (approximately one-third the intensity of the M<sup>+</sup> peak) due to the presence of the <sup>37</sup>Cl isotope.

- Key Fragment: A significant fragment corresponding to the loss of the aldehyde group (-CHO) at m/z 115/117.

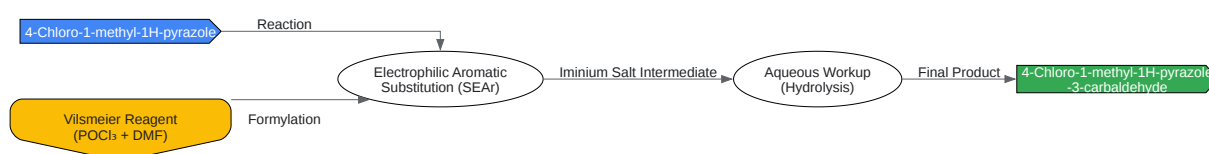
## PART 2: Synthesis and Mechanistic Insight

The construction of the **4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde** scaffold is most efficiently achieved via the Vilsmeier-Haack reaction. This classic formylation method is well-suited for electron-rich heterocyclic systems.[1][5][6]

### The Vilsmeier-Haack Approach: A Rationale

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride ( $\text{POCl}_3$ ) and a substituted amide like N,N-dimethylformamide (DMF).[6] This electrophilic iminium species is highly effective at formylating activated aromatic rings.[6] While many pyrazole-4-carbaldehydes are synthesized from hydrazones, the synthesis of a 3-carbaldehyde isomer necessitates a different strategy. The most logical approach is the direct formylation of a pre-existing pyrazole ring that is sufficiently activated for electrophilic substitution at the C3 position.

The proposed synthetic pathway begins with the formylation of 4-chloro-1-methyl-1H-pyrazole.



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Caption: Synthetic workflow for **4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde**.

## Detailed Experimental Protocol

This protocol is a representative procedure based on established Vilsmeier-Haack formylation methodologies for related heterocyclic systems.<sup>[5][7]</sup>

#### Materials:

- 4-Chloro-1-methyl-1H-pyrazole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ethyl acetate
- Hexanes

#### Procedure:

- **Reagent Preparation (Caution: Exothermic):** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath.
- **Vilsmeier Reagent Formation:** Add  $\text{POCl}_3$  (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. The formation of the solid Vilsmeier reagent (chloroiminium salt) will be observed. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.
- **Substrate Addition:** Dissolve 4-chloro-1-methyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent slurry at 0 °C.

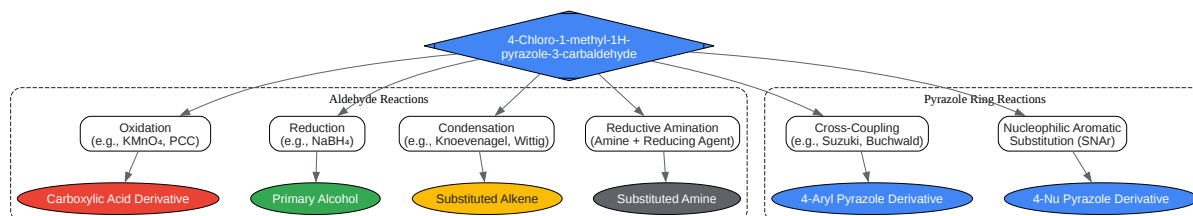
- **Reaction:** After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
- **Quenching and Hydrolysis:** Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt.
- **Neutralization:** Slowly add saturated  $\text{NaHCO}_3$  solution to neutralize the acidic mixture until effervescence ceases and the pH is ~7-8.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
- **Washing and Drying:** Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous  $\text{MgSO}_4$ .
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization to afford the pure **4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde**.

#### Causality and Trustworthiness:

- **Anhydrous Conditions:** The Vilsmeier reagent is highly moisture-sensitive. The use of anhydrous solvents and flame-dried glassware is critical to prevent its decomposition and ensure high yields.[5]
- **Controlled Addition:** The reaction between  $\text{POCl}_3$  and DMF is highly exothermic. Slow, dropwise addition at 0 °C is a crucial safety measure to control the reaction rate and prevent side reactions.
- **Aqueous Workup:** The hydrolysis of the intermediate iminium salt to the final aldehyde product is a necessary and standard step in the Vilsmeier-Haack protocol.
- **Neutralization:** Careful neutralization is required to remove acidic byproducts and prepare the product for extraction into an organic solvent.

## PART 3: Chemical Reactivity and Synthetic Utility

The synthetic value of **4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde** stems from the distinct reactivity of its functional groups. The aldehyde offers a gateway to carbon-chain extensions and functional group interconversions, while the chloro-substituted pyrazole ring provides a platform for more advanced modifications.



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Caption: Key reactivity pathways for **4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde**.

### Reactions of the Aldehyde Group

The aldehyde functionality is one of the most versatile in organic synthesis.

- **Oxidation:** The aldehyde can be easily oxidized to the corresponding carboxylic acid (4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO<sub>4</sub>) or pyridinium chlorochromate (PCC). This acid derivative is a valuable intermediate for amide bond formation.
- **Reduction:** Selective reduction to the primary alcohol (4-chloro-1-methyl-1H-pyrazol-3-yl)methanol is readily achieved with mild reducing agents such as sodium borohydride (NaBH<sub>4</sub>).
- **Condensation Reactions:** The aldehyde is an excellent electrophile for condensation reactions.
  - **Knoevenagel Condensation:** Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base yields  $\alpha,\beta$ -unsaturated systems, which are precursors to more complex heterocycles.<sup>[1]</sup>

- Wittig Reaction: Reaction with phosphorus ylides provides a reliable method for converting the aldehyde into a substituted alkene, enabling carbon-carbon bond formation.
- Reductive Amination: A one-pot reaction with a primary or secondary amine, followed by reduction (e.g., with sodium triacetoxyborohydride), yields substituted amines. This is a cornerstone reaction in medicinal chemistry for building libraries of potential drug candidates.

## Reactions Involving the Chloro-Pyrazole Ring

The chlorine atom at the C4 position significantly influences the ring's reactivity.

- Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar): While the pyrazole ring is electron-rich, the presence of the electron-withdrawing aldehyde and the inherent electronics of the ring system can make the C4 position susceptible to S<sub>N</sub>Ar with strong nucleophiles (e.g., alkoxides, thiolates), particularly under forcing conditions.
- Palladium-Catalyzed Cross-Coupling: The C-Cl bond serves as a handle for powerful C-C and C-N bond-forming reactions.
  - Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce aryl or heteroaryl substituents at the C4 position.
  - Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the chloropyrazole with various amines.

## PART 4: Applications in Drug Discovery and Agrochemicals

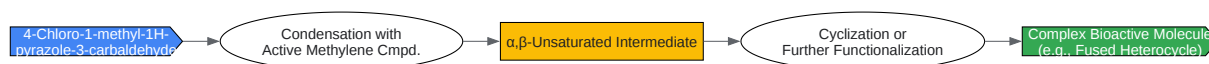
The true value of **4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde** is realized in its application as a scaffold for building molecules with significant biological activity. Pyrazole-based compounds are key components in numerous commercial drugs and agrochemicals.<sup>[8]</sup>

### Intermediate for Bioactive Molecules

This aldehyde is a key starting material for synthesizing libraries of compounds for high-throughput screening. For example, it can be used to synthesize pyrazole-based kinase



inhibitors, a major class of anti-cancer drugs. The general workflow involves elaborating the aldehyde and then potentially displacing the chloride to tune the molecule's properties.



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Caption: General workflow from the starting aldehyde to complex bioactive targets.

This molecule serves as a useful reactant for preparing compounds like 2-arylidene hydrazinecarbodithioates, which can be further investigated for their biological activities.[9] Its structure is analogous to other pyrazole aldehydes that have been pivotal in developing anti-inflammatory agents, analgesics, and crop protection chemicals like herbicides and fungicides. [8]

## PART 5: Safety, Handling, and Storage

As a responsible scientist, proper handling and storage of all chemical reagents are paramount.

### 5.1 Hazard Identification

Based on available data for this and structurally related compounds, **4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde** is classified with the following hazards:

- H302: Harmful if swallowed.[2]
- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

Signal Word: Warning[2] Pictogram: GHS07 (Exclamation Mark)[2]

## 5.2 Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[10\]](#)[\[11\]](#) Ensure eyewash stations and safety showers are readily accessible.[\[10\]](#)
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[10\]](#)[\[12\]](#)
  - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[\[10\]](#)[\[12\]](#)
  - Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[\[10\]](#)
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[11\]](#)

## 5.3 Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[10\]](#)
- Recommended storage temperature is -20°C for long-term stability, sealed away from moisture.[\[2\]](#)
- Keep away from incompatible materials such as strong oxidizing agents.

# Conclusion

**4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde** is a strategically designed chemical intermediate with significant potential in synthetic chemistry. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it an asset for researchers in drug discovery, agrochemicals, and materials science. The dual reactivity of the aldehyde handle and the chloro-substituted pyrazole core provides a rich platform for the creation of novel, high-value molecules. This guide provides the foundational knowledge required to safely and effectively utilize this versatile building block in the laboratory.

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- To cite this document: BenchChem. [Introduction: The Strategic Importance of Functionalized Pyrazoles]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069025#4-chloro-1-methyl-1h-pyrazole-3-carbaldehyde-chemical-properties]

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